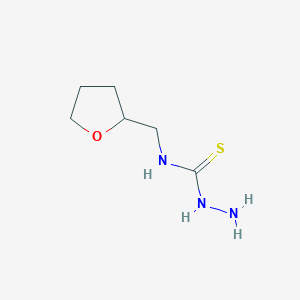
4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide is an organic compound that features a tetrahydrofurfuryl group attached to a thiosemicarbazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide typically involves the reaction of tetrahydrofurfuryl hydrazine with carbon disulfide, followed by the addition of hydrazine hydrate. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring that the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide involves its interaction with specific molecular targets, such as enzymes or proteins. The thiosemicarbazide moiety can form strong interactions with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the tetrahydrofurfuryl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrofurfuryl alcohol: This compound is similar in structure but lacks the thiosemicarbazide moiety.
Thiosemicarbazide: This compound contains the thiosemicarbazide group but lacks the tetrahydrofurfuryl group.
Uniqueness
4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide is unique due to the presence of both the tetrahydrofurfuryl and thiosemicarbazide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
151672-39-8 |
|---|---|
Fórmula molecular |
C6H13N3OS |
Peso molecular |
175.25 g/mol |
Nombre IUPAC |
1-amino-3-(2-methyloxolan-2-yl)thiourea |
InChI |
InChI=1S/C6H13N3OS/c1-6(3-2-4-10-6)8-5(11)9-7/h2-4,7H2,1H3,(H2,8,9,11) |
Clave InChI |
UYGRZQJICTZFQY-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=S)NN |
SMILES canónico |
CC1(CCCO1)NC(=S)NN |
Sinónimos |
4-(2-TETRAHYDROFURFURYL)-3-THIOSEMICARBAZIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















